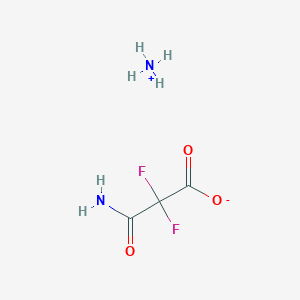
Ammonium 3-amino-2,2-difluoro-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 3-amino-2,2-difluoro-3-oxopropanoate is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3-amino-2,2-difluoro-3-oxopropanoate typically involves the reaction of 2,2-difluoro-3-oxopropanoate with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts and specific reaction temperatures can optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ammonium 3-amino-2,2-difluoro-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include difluoroenolates, amino alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ammonium 3-amino-2,2-difluoro-3-oxopropanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ammonium 3-amino-2,2-difluoro-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. This interaction can modulate various biochemical pathways, making the compound valuable for studying enzyme kinetics and drug interactions.
Comparison with Similar Compounds
2,2-Difluoro-3-oxopropanoate: A precursor in the synthesis of ammonium 3-amino-2,2-difluoro-3-oxopropanoate.
3-Amino-2,2-difluoropropan-1-ol: A related compound with similar structural features but different functional groups.
Uniqueness: this compound stands out due to its unique combination of amino and difluoro groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C3H6F2N2O3 |
|---|---|
Molecular Weight |
156.09 g/mol |
IUPAC Name |
azanium;3-amino-2,2-difluoro-3-oxopropanoate |
InChI |
InChI=1S/C3H3F2NO3.H3N/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);1H3 |
InChI Key |
NCJDEIDNUIEQFU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(=O)[O-])(F)F)N.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















